Hydrocinnamic-2,2-D2 acid
Overview
Description
Hydrocinnamic-2,2-D2 acid is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Natural Sources and Dietary Intake
Hydroxycinnamic acid derivatives, including hydrocinnamic acid, are polyphenolic compounds widely distributed in plants. They originate from the Mavolanate-Shikimate biosynthesis pathways, contributing to a significant portion of the phenolic compounds in our diet. These compounds are found in high concentrations in fruits, vegetables, tea, cocoa, and wine, with a diet rich in hydroxycinnamic acids associated with beneficial health effects, such as reduced risk of cardiovascular disease. The impact on health depends on their intake and pharmacokinetic properties, highlighting the importance of understanding their chemistry, biosynthesis, natural sources, dietary intake, and pharmacokinetic properties for potential therapeutic benefits (El‐Seedi et al., 2012).
Antioxidant Activities
Hydroxycinnamic acid derivatives are known for their potent antioxidant and anti-inflammatory properties. They have shown potential therapeutic benefits in experimental diabetes and hyperlipidemia, suggesting their valuable role in the treatment of obesity-related health complications. In adipose tissues, these compounds inhibit macrophage infiltration and activation of nuclear factor κB, reduce proinflammatory adipokines, and increase secretion of the anti-inflammatory agent adiponectin. Furthermore, they prevent adipocyte differentiation and lower lipid profiles, highlighting their diverse mechanisms in reducing obesity and associated adverse health effects (Alam et al., 2016).
Bioavailability and Metabolism
The bioavailability of hydroxycinnamic acids largely depends on absorption and metabolism in the enterohepatic circulation, with gut microbiota playing a crucial role. Studies indicate that derivatives like caffeic acid, ferulic acid, and their esters are metabolized by gut microbiota through decarboxylation and hydrogenation, suggesting the human small intestinal epithelium's role in their metabolism and bioavailability. These findings are essential for understanding how dietary hydroxycinnamic acids contribute to health benefits and their potential therapeutic applications (Shen et al., 2020).
Chemical Synthesis and Applications
Recent advancements in chemical synthesis have led to the development of hydrocinnamic acid derivatives with improved properties. For instance, derivatives containing alkyl dihydrazide have been synthesized, showing potential applications in enhancing the crystallization of poly(L-lactide) (PLLA) resin. These derivatives, acting as heterogeneous nucleating agents, significantly enhance PLLA's crystallization, indicating their role in polymer science and engineering (Hu et al., 2021).
Mechanism of Action
Target of Action
Hydrocinnamic-2,2-D2 acid, a derivative of hydroxycinnamic acid, is involved in various biochemical processes. It is known to interact with Palladium (II) catalysts in the process of ortho-C–H acetoxylation . This reaction is significant in many biologically active molecules .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. For instance, it assists in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids . This reaction is crucial in the formation of many biologically active molecules .
Biochemical Pathways
This compound is part of the phenylpropanoid pathway , which is essential for the biosynthesis of a wide range of compounds . It is involved in the biocatalytic conversion of hydroxycinnamic acids like ferulic, caffeic, and p-coumaric acid into high-value molecules . These compounds play a pivotal role in plant-pathogen interactions .
Pharmacokinetics
The pharmacokinetics of this compound, like other hydroxycinnamic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, hydroxycinnamic acids have low bioavailability due to their low release from proteins, which decreases the availability of their free forms for absorption .
Result of Action
The result of this compound’s action can be seen in its involvement in various biochemical reactions. For instance, it plays a role in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids, contributing to the formation of many biologically active molecules .
Future Directions
Hydrocinnamic acid and its derivatives have demonstrated broad-spectrum and effective antibacterial effects as well as antibiotic resistance-modifying activity . They have been characterized for their antimicrobial action against Escherichia coli . Furthermore, dual and triple combinations of these molecules with the antibiotics chloramphenicol and amoxicillin have been investigated . Future research may focus on enhancing the production of hydrocinnamic acid and optimizing extraction techniques .
Biochemical Analysis
Biochemical Properties
Hydroxycinnamic acids, from which Hydrocinnamic-2,2-D2 acid is derived, are known to interact with various enzymes, proteins, and other biomolecules . They are involved in various biochemical reactions, including those related to plant growth and development .
Cellular Effects
Hydroxycinnamic acids have been found to have antimicrobial capacity and are known to play a role in plant defense against microbiological threats . They also have antioxidant properties and can protect against diseases associated with oxidative stress and genotoxicity .
Molecular Mechanism
Hydroxycinnamic acids are known to undergo enzymatic decarboxylation and reduction when metabolized by gut microbiota . This suggests that this compound may also undergo similar transformations.
Metabolic Pathways
This compound is likely involved in the phenylalanine and tyrosine pathway, given that it is a derivative of hydroxycinnamic acid . Hydroxycinnamic acids are metabolized by gut microbiota, undergoing enzymatic decarboxylation and reduction .
Properties
IUPAC Name |
2,2-dideuterio-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-RJSZUWSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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